Lauroyl-L-carnitine chloride
CAS No.: 14919-37-0; 6919-91-1; 7023-03-2
Cat. No.: VC4814947
Molecular Formula: C19H38ClNO4
Molecular Weight: 379.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14919-37-0; 6919-91-1; 7023-03-2 |
|---|---|
| Molecular Formula | C19H38ClNO4 |
| Molecular Weight | 379.97 |
| IUPAC Name | [(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |
| Standard InChI Key | PDBBUDRTWRVCFN-UNTBIKODSA-N |
| SMILES | CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Lauroyl-L-carnitine chloride consists of a quaternary ammonium structure where the lauroyl group (CH₃(CH₂)₁₀CO-) is esterified to the hydroxyl group of L-carnitine. The chloride counterion stabilizes the molecule’s ionic properties. Key structural features include:
-
Molecular formula: C₁₉H₃₈ClNO₄
-
Molecular weight: 380.0 g/mol
-
SMILES notation: OC(CC@HOC(CCCCCCCCCCC)=O)=O.[Cl-]
The stereospecific L-configuration at the carnitine moiety ensures biological activity, as D-isomers lack metabolic efficacy .
Physical Properties
Critical physicochemical parameters are summarized in Table 1.
Table 1: Physical and Solubility Properties of Lauroyl-L-Carnitine Chloride
| Property | Value | Source |
|---|---|---|
| Melting point | 80–105°C (decomposition) | |
| Solubility in DMSO | 50 mg/mL (131.59 mM) | |
| Specific rotation (c=10, H₂O) | -25.3° to -25.5° | |
| pH (1% aqueous solution) | 2.5 |
The compound exhibits hygroscopic tendencies, necessitating storage at -20°C in anhydrous environments .
Synthetic Methodologies and Optimization
Industrial Synthesis Protocol
The patented large-scale synthesis (CN101774934B) involves two stages:
-
Acylation:
-
Recrystallization:
The reaction mechanism follows nucleophilic acyl substitution:
Yield and Scalability
Table 2 compares yields across experimental conditions.
Table 2: Synthesis Yield Optimization
| Lauroyl Chloride (mol) | Temperature (°C) | Reaction Time (h) | Total Yield (%) |
|---|---|---|---|
| 1.0 | 75 | 5 | 93.5 |
| 1.5 | 70 | 8 | 94.2 |
| 2.0 | 70 | 8 | 92.5 |
Key advantages of this method include solvent recyclability (acetate/acetone recovery) and catalyst-free purification .
Biomedical and Agricultural Applications
Diagnostic Biomarker
Elevated urinary lauroyl-L-carnitine levels correlate with primary carnitine deficiency, a recessive disorder impairing fatty acid oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect concentrations as low as 0.1 ng/mL in human urine .
Mitochondrial Fatty Acid Transport
In maize (Zea mays), exogenous lauroyl-L-carnitine enhances cold tolerance by 40% through:
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
The patent-prescribed HPLC conditions ensure quality control (Table 3).
Table 3: HPLC Parameters for Purity Assessment
| Parameter | Specification |
|---|---|
| Column | APS-2 Hypersil (4.6×250 mm, 5 µm) |
| Mobile phase | 10 mM NaOH (pH 4.7) |
| Flow rate | 0.8 mL/min |
| Detection wavelength | 205 nm |
| Column temperature | 30°C |
This method resolves lauroyl-L-carnitine from byproducts with ≥99% accuracy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume